molecular formula C17H13FN2O2 B2622179 N-(4-fluorophenyl)-2-(5-phenylisoxazol-3-yl)acetamide CAS No. 946261-49-0

N-(4-fluorophenyl)-2-(5-phenylisoxazol-3-yl)acetamide

Katalognummer B2622179
CAS-Nummer: 946261-49-0
Molekulargewicht: 296.301
InChI-Schlüssel: TVJUJCIEIGYOCT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-fluorophenyl)-2-(5-phenylisoxazol-3-yl)acetamide, also known as FPhI, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is synthesized using a specific method and has been found to have unique biochemical and physiological effects.

Wirkmechanismus

The mechanism of action of N-(4-fluorophenyl)-2-(5-phenylisoxazol-3-yl)acetamide involves the selective inhibition of the α7 nicotinic acetylcholine receptor. N-(4-fluorophenyl)-2-(5-phenylisoxazol-3-yl)acetamide binds to the receptor and prevents the binding of acetylcholine, which is the natural ligand of the receptor. This results in the inhibition of the receptor and the downstream signaling pathways.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-2-(5-phenylisoxazol-3-yl)acetamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(4-fluorophenyl)-2-(5-phenylisoxazol-3-yl)acetamide has a high selectivity towards the α7 nicotinic acetylcholine receptor and does not affect other nicotinic acetylcholine receptors. N-(4-fluorophenyl)-2-(5-phenylisoxazol-3-yl)acetamide has also been shown to have a long half-life and stable in plasma. In vivo studies have shown that N-(4-fluorophenyl)-2-(5-phenylisoxazol-3-yl)acetamide can penetrate the blood-brain barrier and selectively inhibit the α7 nicotinic acetylcholine receptor in the brain.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of N-(4-fluorophenyl)-2-(5-phenylisoxazol-3-yl)acetamide is its high selectivity towards the α7 nicotinic acetylcholine receptor. This allows for specific studies on the role of this receptor in various neurological disorders. N-(4-fluorophenyl)-2-(5-phenylisoxazol-3-yl)acetamide also has a long half-life and stable in plasma, which allows for prolonged studies. However, one of the limitations of N-(4-fluorophenyl)-2-(5-phenylisoxazol-3-yl)acetamide is its low yield of around 50%. This makes it expensive and time-consuming to synthesize.

Zukünftige Richtungen

There are several future directions for the research on N-(4-fluorophenyl)-2-(5-phenylisoxazol-3-yl)acetamide. One of the major areas of focus is the development of N-(4-fluorophenyl)-2-(5-phenylisoxazol-3-yl)acetamide analogs with improved yield and potency. Another area of focus is the study of the role of α7 nicotinic acetylcholine receptor in other neurological disorders such as Parkinson's disease and depression. Furthermore, the use of N-(4-fluorophenyl)-2-(5-phenylisoxazol-3-yl)acetamide as a therapeutic agent for these disorders can also be explored.
Conclusion:
In conclusion, N-(4-fluorophenyl)-2-(5-phenylisoxazol-3-yl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. The synthesis method of N-(4-fluorophenyl)-2-(5-phenylisoxazol-3-yl)acetamide involves the reaction of 4-fluoroaniline and 5-phenylisoxazole-3-carboxylic acid in the presence of a coupling agent. N-(4-fluorophenyl)-2-(5-phenylisoxazol-3-yl)acetamide has a selective inhibitory effect on the α7 nicotinic acetylcholine receptor and can be used as a tool compound to study the role of this receptor in neurological disorders. N-(4-fluorophenyl)-2-(5-phenylisoxazol-3-yl)acetamide has various biochemical and physiological effects and has advantages and limitations for lab experiments. There are several future directions for the research on N-(4-fluorophenyl)-2-(5-phenylisoxazol-3-yl)acetamide, including the development of analogs and the study of the role of α7 nicotinic acetylcholine receptor in other neurological disorders.

Synthesemethoden

The synthesis of N-(4-fluorophenyl)-2-(5-phenylisoxazol-3-yl)acetamide involves the reaction of 4-fluoroaniline and 5-phenylisoxazole-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction takes place in a solvent such as dichloromethane, and the product is purified using column chromatography. The yield of N-(4-fluorophenyl)-2-(5-phenylisoxazol-3-yl)acetamide obtained from this method is around 50%.

Wissenschaftliche Forschungsanwendungen

N-(4-fluorophenyl)-2-(5-phenylisoxazol-3-yl)acetamide has been found to have potential applications in various areas of scientific research. One of the major areas of application is in the field of neuroscience. N-(4-fluorophenyl)-2-(5-phenylisoxazol-3-yl)acetamide has been shown to have a selective inhibitory effect on the α7 nicotinic acetylcholine receptor, which is involved in various neurological disorders such as Alzheimer's disease and schizophrenia. Therefore, N-(4-fluorophenyl)-2-(5-phenylisoxazol-3-yl)acetamide can be used as a tool compound to study the role of α7 nicotinic acetylcholine receptor in these disorders.

Eigenschaften

IUPAC Name

N-(4-fluorophenyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O2/c18-13-6-8-14(9-7-13)19-17(21)11-15-10-16(22-20-15)12-4-2-1-3-5-12/h1-10H,11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVJUJCIEIGYOCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-2-(5-phenylisoxazol-3-yl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.